molecular formula C9H9BrClN3 B14704175 N-(5-Bromo-2-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine CAS No. 15327-50-1

N-(5-Bromo-2-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B14704175
CAS No.: 15327-50-1
M. Wt: 274.54 g/mol
InChI Key: WVIUOOXRNAQXQL-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with an imidazole ring structure. Its unique chemical structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 5-bromo-2-chloroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring . The reaction conditions are relatively mild, and the yield of the product is generally high.

Industrial Production Methods

For industrial production, the synthesis process can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall efficiency of the production process. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various imidazole derivatives, amine derivatives, and substituted phenyl compounds.

Scientific Research Applications

N-(5-Bromo-2-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Bromo-2-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine stands out due to its unique imidazole ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

15327-50-1

Molecular Formula

C9H9BrClN3

Molecular Weight

274.54 g/mol

IUPAC Name

N-(5-bromo-2-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C9H9BrClN3/c10-6-1-2-7(11)8(5-6)14-9-12-3-4-13-9/h1-2,5H,3-4H2,(H2,12,13,14)

InChI Key

WVIUOOXRNAQXQL-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

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